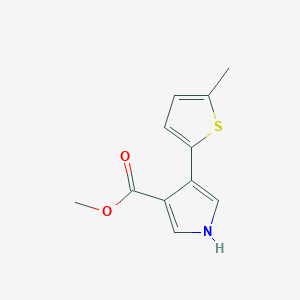
(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride
Vue d'ensemble
Description
(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride, also known as S-PIPD, is a chiral secondary amine compound with a piperidine backbone. It is a derivative of piperidine, a cyclic secondary amine with two nitrogen atoms in a five-membered ring. S-PIPD is a versatile compound that has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of chiral compounds, as a reagent in the synthesis of chiral amines, and as a ligand in the synthesis of chiral metal complexes. (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride has also been used as a chiral shift reagent in NMR spectroscopy, as a chiral selector in chromatography, and as a chiral modifier in mass spectrometry. Additionally, (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride has been used in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride acts as a chiral shift reagent in NMR spectroscopy. It binds to a chiral molecule and shifts the NMR signal to a higher or lower frequency, depending on the configuration of the molecule. This allows the chiral centers of the molecule to be identified and the absolute configuration of the molecule to be determined.
Effets Biochimiques Et Physiologiques
(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride has no known biochemical or physiological effects. It is not metabolized by the body and does not interact with any known biochemical pathways. As such, it is considered to be a safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride is that it is a versatile compound that can be used in a variety of scientific research applications. Additionally, it is a relatively inexpensive compound and is readily available. The main limitation of (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride is that it is not metabolized by the body, so it cannot be used in studies involving human subjects.
Orientations Futures
There are a number of potential future directions for (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride. One potential direction is to use it as a chiral shift reagent in the determination of the absolute configuration of chiral molecules. Additionally, it could be used as a chiral selector in chromatography to separate enantiomers of chiral compounds. Another potential direction is to use it as a chiral auxiliary in asymmetric synthesis. Finally, it could be used as a chiral modifier in mass spectrometry to identify and characterize chiral molecules.
Propriétés
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-6-11(7-3-1)9-4-5-10-8-9;;/h9-10H,1-8H2;2*1H/t9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPYVOIPMPHKGB-WWPIYYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855865 | |
| Record name | 1-[(3S)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride | |
CAS RN |
917505-12-5 | |
| Record name | 1-[(3S)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)

![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)

![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)
![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)




![7-Chloroimidazo[1,5-a]quinoxalin-4-ol](/img/structure/B1430720.png)


